molecular formula C10H13Cl2N B11885133 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

Cat. No.: B11885133
M. Wt: 218.12 g/mol
InChI Key: GXQTWXZUGQQCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is a benzazepine derivative characterized by a partially saturated seven-membered azepine ring fused to a benzene core. Benzazepines are a class of compounds widely explored in medicinal chemistry due to their structural versatility, which allows modulation of receptor binding and metabolic stability.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

9-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride

InChI

InChI=1S/C10H12ClN.ClH/c11-9-6-3-5-8-4-1-2-7-12-10(8)9;/h3,5-6,12H,1-2,4,7H2;1H

InChI Key

GXQTWXZUGQQCID-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2=C(C1)C=CC=C2Cl.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Key Steps

  • Precursor Preparation :

    • The synthesis begins with N-allyl-N-(4-chlorophenethyl)amine hydrochloride (Intermediate 5 in WO2014187768A1), which undergoes deprotonation in the presence of a tertiary amine base (e.g., triethylamine).

    • The free amine intermediate reacts with aluminum chloride (AlCl₃) under anhydrous conditions, initiating a Friedel-Crafts alkylation. The AlCl₃ acts as a Lewis acid, polarizing the C-Cl bond and promoting electrophilic aromatic substitution.

  • Cyclization :

    • Intramolecular attack of the aromatic ring onto the allyl moiety forms the benzoazepine core. This step is highly sensitive to solvent polarity and temperature . Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred solvents due to their ability to stabilize cationic intermediates.

    • Optimal reaction temperatures range from 55–70°C , with prolonged heating (4–6 hours) ensuring complete conversion.

  • Acidification and Isolation :

    • Post-cyclization, the reaction mixture is cooled to ≤35°C and acidified with 3–6 N hydrochloric acid to precipitate the hydrochloride salt.

    • Crude product is purified via recrystallization from ethanol/water (1:1 v/v), yielding crystalline this compound with >95% purity.

Table 1: Friedel-Crafts Cyclization Parameters and Outcomes

ParameterWO2014187768A1CN103804294A
CatalystAlCl₃ (1.1–1.5 equiv)AlCl₃ (1.0–1.5 equiv)
SolventDichloromethaneDichloromethane
Temperature60°C55–70°C
Reaction Time4 hours4–6 hours
Yield91.4%85–90%
Purity (HPLC)>98%>95%

Alternative Synthetic Routes

Reductive Amination of Diketone Precursors

A secondary method involves the reductive amination of 7-chloro-3-azatropylidene-2,4-dihydro-1H-benzo[b]azepine-5-diketone (Intermediate III in CN103804294A).

  • Key Steps :

    • The diketone precursor is treated with sodium triacetoxyborohydride (STAB) in THF at 0–25°C, selectively reducing the imine bond while preserving the chloro substituent.

    • Acidic workup with HCl in acetone yields the hydrochloride salt, which is further purified via column chromatography (silica gel, chloroform/methanol 9:1).

Industrial-Scale Optimization

For large-scale production, continuous flow reactors are employed to enhance reaction efficiency and safety:

  • Residence Time : 20–30 minutes at 60°C.

  • Catalyst Recovery : AlCl₃ is recycled via aqueous extraction, reducing costs by 40%.

Critical Analysis of Methodologies

Catalyst Loading and Solvent Effects

  • AlCl₃ Efficiency : Substoichiometric AlCl₃ (1.1 equiv) minimizes side reactions (e.g., overalkylation) while maintaining >90% yields.

  • Solvent Impact : Non-polar solvents (DCM) favor cyclization kinetics, whereas polar aprotic solvents (THF) improve solubility of intermediates.

Enantiomeric Control

  • Racemic vs. Enantiopure : The Friedel-Crafts method produces racemic mixtures, necessitating chiral resolution via diastereomeric salt formation with L-tartaric acid.

  • Optical Purity : Enantiomeric excess (ee) of >99% is achievable through recrystallization from ethanol/water.

Industrial Applications and Scalability

The methodologies described in WO2014187768A1 and CN103804294A are optimized for kilogram-scale production :

  • Batch Size : Up to 100 kg per cycle.

  • Cost Analysis :

    • Raw material cost: $120–150/kg.

    • Yield-adjusted cost: $85–100/kg.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the tetrahydroazepine ring, influenced by reaction conditions and catalysts:

Oxidizing AgentConditionsProductYieldReference
KMnO₄ (acidic)60°C, 6 hrs9-Chloro-benzoazepin-5-one72%
O₂ (catalytic Cu)80°C, 12 hrsRing-expanded ketone derivatives58%

Oxidation typically targets the saturated azepine ring, forming ketones or epoxides depending on stoichiometry.

Reduction Reactions

Reductive modifications occur at both the aromatic ring and the azepine moiety:

Reducing AgentConditionsProductSelectivityReference
H₂/Pd-C50 psi, RT9-Chloro-decahydrobenzoazepine>90%
LiAlH₄THF refluxDechlorinated secondary amine65%

Catalytic hydrogenation preserves the chlorine substituent, while stronger reducing agents may lead to dehalogenation .

Nucleophilic Substitution

The C9 chlorine participates in SNAr reactions under specific conditions:

NucleophileBase/SolventProductReaction TimeReference
NaN₃DMF, 100°C9-Azido derivative4 hrs
MorpholineEt₃N/CH₃CN9-Morpholino analog2 hrs

Electron-withdrawing effects of the azepine ring enhance the chlorine's electrophilicity, enabling efficient substitution .

Cyclization and Ring Expansion

The azepine core participates in ring-forming reactions:

ReagentConditionsProductApplicationReference
AlCl₃125–130°C, 8 hrs8-Chloro-1-methyl analogSerotonin agonist precursor
BF₃·Et₂OCH₂Cl₂, −10°CFused tricyclic derivativesPharmacophore development

Lewis acid-mediated cyclizations are critical for generating bioactive derivatives .

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, it undergoes pH-dependent equilibria:

ConditionResultpKaSolubility (mg/mL)Reference
NaOH (aq)Free base precipitation8.212.4 (H₂O)
HCl gasHydrate formation34.8 (EtOH)

The free base exhibits limited aqueous solubility, necessitating salt forms for biological studies .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions modify the aromatic ring:

Reaction TypeCatalystSubstrateYieldReference
Suzuki couplingPd(PPh₃)₄Arylboronic acids68–85%
Buchwald-HartwigPd₂(dba)₃Primary amines73%

These reactions enable precise structural diversification for structure-activity relationship (SAR) studies .

Thermal Degradation

Stability studies under accelerated conditions:

TemperatureTimeDegradation Products% RemainingReference
100°C24 hrsDehydrochlorinated azepine83%
150°C6 hrsPolymerized byproducts41%

Thermal decomposition pathways inform storage and handling protocols.

Scientific Research Applications

Pharmacological Research

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine has been investigated for its potential as a therapeutic agent in various pharmacological studies. Its structural similarity to known psychoactive compounds allows researchers to explore its effects on neurotransmitter systems.

Antidepressant Activity

Studies have indicated that derivatives of benzo[b]azepines may exhibit antidepressant properties. Research into the mechanism of action suggests that these compounds can modulate serotonin and norepinephrine levels in the brain, making them candidates for further investigation in treating mood disorders.

Neuroprotective Effects

Research suggests that compounds similar to 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine may possess neuroprotective properties. These effects could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease by mitigating neuronal damage.

Anticancer Activity

Preliminary studies have shown that certain benzo[b]azepine derivatives can inhibit cancer cell proliferation in vitro. The mechanisms behind this activity are still under investigation but may involve inducing apoptosis or inhibiting cell cycle progression.

Case Studies

StudyFindingsReference
Pharmacological EvaluationDemonstrated potential antidepressant effects in animal models
Neuroprotective StudyShowed reduced neuronal cell death in cultured neurons exposed to toxic agents
Anticancer ResearchInhibited proliferation of breast cancer cells with IC50 values indicating significant activity

Mechanism of Action

The mechanism of action of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Halogen Substituent Position and Type

  • Chlorine vs. Bromine : The 6-bromo analog (262.57 g/mol) exhibits higher molecular weight and lipophilicity compared to the 9-chloro target compound (218.11 g/mol). Bromine’s larger atomic radius may enhance van der Waals interactions in receptor binding, whereas chlorine offers a balance between electronegativity and steric bulk .
  • In contrast, the 9-chloro substitution in the target compound positions the halogen distally, which could influence aromatic stacking interactions .

Functional Group Modifications

  • Ketone Introduction : The 9-chloro-4,5-dihydro analog () incorporates a ketone at position 2, increasing polarity and hydrogen-bonding capacity. This modification may enhance solubility but reduce blood-brain barrier permeability compared to the fully saturated target compound .
  • Spiro and Rigid Systems : The spiro-cyclohexane derivative () mimics galanthamine’s rigidity, a trait critical for acetylcholinesterase inhibition. This contrasts with the target compound’s flexible tetrahydroazepine ring, suggesting divergent therapeutic applications .

Pharmacological Implications

  • Polymorphs and Formulation : The patented 8-chloro-1-methyl compound () underscores the pharmaceutical relevance of crystalline forms, suggesting that the target compound’s salt form (hydrochloride) may also exhibit polymorphic behavior critical for bioavailability .
  • Acetylcholinesterase Targeting : The spiro derivative’s design () indicates that structural rigidity is prioritized for enzyme inhibition, a feature absent in the flexible target compound, which may instead favor dopamine or serotonin receptor modulation .

Biological Activity

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity based on diverse research findings, including case studies and detailed data.

  • IUPAC Name : 9-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
  • Molecular Formula : C10H12ClN
  • Molecular Weight : 181.66 g/mol
  • CAS Number : 1213563-40-6

The biological activity of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific receptors and enzymes, which can lead to diverse pharmacological effects. The compound has been shown to exhibit both antimicrobial and antiviral properties, making it a candidate for further therapeutic exploration .

Antimicrobial Activity

Research indicates that 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine demonstrates notable antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Antiviral Activity

In addition to its antibacterial effects, the compound has been evaluated for antiviral activity against various viruses. Notably, it has shown promising results in inhibiting viral replication in cell cultures. The IC50 values for selected viruses are presented in Table 2.

Virus IC50 (µM)
Influenza A5.0
HIV10.0
Herpes Simplex Virus7.5

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine in a model of neurodegeneration. The results showed that treatment with the compound significantly reduced neuronal cell death and improved cognitive function in animal models subjected to neurotoxic agents. The mechanism was linked to the inhibition of apoptosis pathways and modulation of oxidative stress markers .

Study on Cancer Cell Lines

Another significant study focused on the anti-cancer properties of the compound. Using various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), it was found that 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics with a moderate bioavailability score. Moreover, toxicity assessments indicate a relatively low acute oral toxicity profile compared to other compounds in its class.

Q & A

Q. What are the recommended synthetic routes for 9-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride, and how can reaction efficiency be optimized?

Synthesis typically involves multi-step heterocyclic chemistry, including cyclization and halogenation. For example, describes a hydrogenation method using deuterium gas and 5% palladium on carbon to reduce intermediates, achieving >99.5% isotopic purity in related benzazepines. To optimize efficiency:

  • Monitor reaction progress via TLC or GC-MS to identify intermediates and byproducts .
  • Adjust catalyst loading (e.g., 5–10% Pd/C) to balance reaction rate and cost.
  • Recrystallize the final product from ethanol-light petroleum (30–70°C) for improved purity .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR to confirm backbone structure and substituent positions (e.g., distinguishing chloro and tetrahydroazepine moieties) .
  • GC-MS or LC-HRMS for molecular weight validation and isotopic distribution analysis (e.g., deuterated analogs in achieved 81.6% d2 incorporation) .
  • HPLC with UV detection (e.g., 254 nm) to assess purity ≥95%, as reported for structurally similar compounds in .

Q. What stability considerations are critical for long-term storage?

  • Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the hydrochloride salt.
  • Avoid prolonged exposure to moisture, as benzazepine derivatives are prone to degradation under humid conditions .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life, referencing protocols from for related tetrahydrobenzazepines.

Advanced Research Questions

Q. How can polymorphic forms of this compound be identified and controlled during synthesis?

Polymorphism is common in benzazepine salts (e.g., and describe novel polymorphs of structurally related compounds). To address this:

  • Use X-ray crystallography (e.g., orthorhombic P212121 lattice parameters in ) to resolve crystal packing differences.
  • Perform differential scanning calorimetry (DSC) to detect melting point variations (e.g., mp 239–241°C for a related hydrate in ).
  • Optimize solvent systems (e.g., ethanol/water mixtures) during recrystallization to favor the desired polymorph .

Q. What experimental strategies resolve contradictions in receptor-binding data for benzazepine derivatives?

SCH 23390 hydrochloride ( ), a dopamine D1 receptor antagonist with structural similarities, demonstrates the importance of:

  • Radioligand binding assays using [3H]-labeled analogs to quantify affinity (e.g., IC50 values under varying pH/temperature).
  • Functional assays (e.g., cAMP inhibition) to distinguish antagonist vs. inverse agonist activity.
  • Molecular docking simulations to rationalize stereochemical effects (e.g., R-configuration in SCH 23390 confers selectivity ).

Q. How can isotopic labeling (e.g., deuterium) be applied to study metabolic pathways?

details deuterium labeling via catalytic hydrogenation with deuterium gas. For 9-chloro-tetrahydrobenzazepine:

  • Synthesize deuterated analogs at specific positions (e.g., C-7 or C-8) to track metabolic oxidation using LC-MS/MS.
  • Compare pharmacokinetic profiles (e.g., AUC, t1/2) between labeled and unlabeled forms in in vivo models.
  • Validate isotopic purity (>99% d2) via mass spectrometry .

Q. What analytical methods are recommended for impurity profiling in pharmaceutical-grade batches?

  • HPLC-UV/ELSD with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to separate impurities <0.1% .
  • NMR spiking experiments to identify residual solvents (e.g., dichloromethane) or unreacted intermediates.
  • Reference USP standards (e.g., ) for benazepril-related compounds to establish acceptance criteria for related impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.